Gallium alloy GF
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Overview
Description
Fluorodopa, also known as 6-fluoro-L-DOPA, is a fluorinated form of L-DOPA. It is primarily synthesized as its fluorine-18 isotopologue for use as a radiotracer in positron emission tomography (PET). Fluorodopa is used to visualize dopaminergic nerve terminals in the striatum for the evaluation of adults with suspected Parkinsonian syndromes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorodopa can be synthesized through various methods, including radiodemetallation, desilylation, demercuration, and destannylation . The most common method involves the nucleophilic substitution of a suitable precursor with fluorine-18. This process typically requires the use of automated radiosynthesizers to ensure high radiochemical yields and enantiomeric purity .
Industrial Production Methods
The industrial production of fluorodopa involves the use of automated synthesis modules to ensure compliance with Good Manufacturing Practices (GMP). The process includes the preparation of the precursor, radiolabeling with fluorine-18, and purification to obtain the final product with high radiochemical purity .
Chemical Reactions Analysis
Types of Reactions
Fluorodopa undergoes various chemical reactions, including:
Decarboxylation: Fluorodopa is decarboxylated by aromatic amino acid decarboxylase (AADC) in the striatum to form fluorodopamine.
Methylation: The final product, 6-fluorohomovanillic acid, is formed through the action of catechol-O-methyltransferase (COMT).
Common Reagents and Conditions
Aromatic amino acid decarboxylase (AADC): Used for decarboxylation.
Monoamine oxidase (MAO): Used for oxidation.
Catechol-O-methyltransferase (COMT): Used for methylation.
Major Products Formed
Fluorodopamine: Formed through decarboxylation.
6-fluoro-3,4-dihydroxyphenylacetic acid: Formed through oxidation.
6-fluorohomovanillic acid: Formed through methylation.
Scientific Research Applications
Fluorodopa has a wide range of scientific research applications, including:
Chemistry: Used as a radiotracer in PET imaging to study the presynaptic dopaminergic system.
Biology: Helps in understanding the functional integrity of dopaminergic neurons.
Medicine: Used in the diagnosis of neuropsychiatric diseases, movement disorders, and brain malignancies.
Industry: Employed in the development of new radiopharmaceuticals and imaging agents.
Mechanism of Action
Fluorodopa crosses the blood-brain barrier and is decarboxylated by aromatic amino acid decarboxylase (AADC) in the striatum to form fluorodopamine . Fluorodopamine is stored in presynaptic vesicles and released upon neuron activation, binding to dopamine receptors . This process allows for the visualization of dopaminergic nerve terminals in PET imaging .
Comparison with Similar Compounds
Fluorodopa is unique due to its fluorine-18 radiolabel, which allows for high-resolution PET imaging. Similar compounds include:
L-DOPA: The non-fluorinated precursor of dopamine.
Fluorodeoxyglucose (FDG): Another radiotracer used in PET imaging, primarily for glucose metabolism studies.
Ioflupane (DaTscan): Used in single-photon emission computed tomography (SPECT) imaging for similar indications as fluorodopa.
Fluorodopa offers advantages over these compounds, including improved resolution, lower radiation burden, and shorter imaging sessions .
Properties
CAS No. |
161848-72-2 |
---|---|
Molecular Formula |
Ga65In19Sn16 |
Molecular Weight |
8613 g/mol |
InChI |
InChI=1S/65Ga.19In.16Sn |
InChI Key |
QEDPDIRNWWKPKI-UHFFFAOYSA-N |
SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Canonical SMILES |
[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[Ga].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[In].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Synonyms |
gallium alloy (GF liquid) gallium alloy gallium filling (GF) gallium alloy GF |
Origin of Product |
United States |
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